molecular formula C11H17NOS B15113933 4-[(Cyclohexyloxy)methyl]-2-methyl-1,3-thiazole

4-[(Cyclohexyloxy)methyl]-2-methyl-1,3-thiazole

Cat. No.: B15113933
M. Wt: 211.33 g/mol
InChI Key: HEVCCVHPRNPEDB-UHFFFAOYSA-N
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Description

4-[(Cyclohexyloxy)methyl]-2-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclohexyloxy group attached to the thiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclohexyloxy)methyl]-2-methyl-1,3-thiazole typically involves the reaction of 2-methyl-1,3-thiazole with cyclohexyloxy methyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclohexyloxy)methyl]-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazolidines.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Various alkylated or arylated thiazole derivatives.

Scientific Research Applications

4-[(Cyclohexyloxy)methyl]-2-methyl-1,3-thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(Cyclohexyloxy)methyl]-2-methyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyclohexyloxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-thiazole: Lacks the cyclohexyloxy group, resulting in different chemical properties.

    4-Methyl-2-phenyl-1,3-thiazole: Contains a phenyl group instead of a cyclohexyloxy group, leading to variations in reactivity and applications.

    4-[(Cyclohexyloxy)methyl]-1,3-thiazole: Similar structure but without the methyl group at the 2-position.

Uniqueness

4-[(Cyclohexyloxy)methyl]-2-methyl-1,3-thiazole is unique due to the presence of both the cyclohexyloxy and methyl groups, which confer distinct chemical and physical properties. These structural features enhance its versatility in various chemical reactions and applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

4-(cyclohexyloxymethyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C11H17NOS/c1-9-12-10(8-14-9)7-13-11-5-3-2-4-6-11/h8,11H,2-7H2,1H3

InChI Key

HEVCCVHPRNPEDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)COC2CCCCC2

Origin of Product

United States

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